3-(2-Chloro-4-isopropylphenoxy)azetidine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry and materials science. The compound features a chlorinated aromatic moiety attached to an azetidine ring, which contributes to its reactivity and interaction with biological systems. The molecular formula for this compound is , and it has a molar mass of approximately 223.70 g/mol.
This compound can be found in various chemical databases and literature, including PubChem and specialized chemical suppliers. It is often utilized in research settings focusing on synthetic methodologies and pharmacological studies.
3-(2-Chloro-4-isopropylphenoxy)azetidine falls under the classification of azetidines, which are four-membered nitrogen-containing heterocycles. This compound can also be categorized as a substituted phenoxy compound due to the presence of the phenoxy group (C6H5O) linked to the azetidine ring.
The synthesis of 3-(2-Chloro-4-isopropylphenoxy)azetidine can be achieved through several methods, primarily involving the alkylation of azetidine derivatives with chlorinated phenols. One common approach includes:
The alkylation process exploits the nucleophilicity of the azetidine nitrogen, allowing it to attack the electrophilic carbon atom of the chlorinated phenol, leading to ether formation.
3-(2-Chloro-4-isopropylphenoxy)azetidine features a distinctive molecular structure characterized by:
3-(2-Chloro-4-isopropylphenoxy)azetidine is involved in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride, which facilitate transformations while maintaining structural integrity.
The mechanism of action for 3-(2-Chloro-4-isopropylphenoxy)azetidine largely depends on its interactions with biological targets:
3-(2-Chloro-4-isopropylphenoxy)azetidine has several potential applications:
Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its favorable physicochemical properties and conformational constraints that enhance target binding specificity. The integration of azetidine into bioactive compounds gained significant momentum in the early 21st century, driven by the need for saturable sp³-rich frameworks that improve solubility and metabolic stability compared to flat aromatic systems. The specific derivative 3-(2-Chloro-4-isopropylphenoxy)azetidine represents an evolution of this scaffold, where the azetidine oxygen is linked to a disubstituted phenolic moiety featuring ortho-chloro and para-isopropyl substituents—a structural motif designed to optimize steric and electronic interactions with biological targets [3].
Historically, azetidine derivatives gained prominence through their incorporation into positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (e.g., M4 PAMs for schizophrenia) and thyroid hormone receptor β (THR-β) agonists like MGL-3196 (Vosoritide), where the azetidine ring contributed to enhanced CNS penetration and receptor subtype selectivity [1] [3]. The development of 3-(2-Chloro-4-isopropylphenoxy)azetidine aligns with this trajectory, aiming to leverage the scaffold’s ability to:
Table 1: Evolution of Key Azetidine-Containing Pharmacophores
Compound Class | Biological Target | Therapeutic Application | Structural Contribution of Azetidine |
---|---|---|---|
Early Azetidine Amides | M4 Muscarinic Receptor | Schizophrenia (PAMs) | Improved CNS penetration via reduced P-glycoprotein efflux |
MGL-3196 analogues | Thyroid Hormone Receptor β | Dyslipidemia, NASH | Enhanced TRβ selectivity over TRα (28-fold) |
3-(2-Chloro-4-isopropylphenoxy)azetidine | Undisclosed (in research) | Investigational for inflammation/microbial infections | Combines H-bond acceptor capacity with lipophilic aryl domain |
This compound features three distinct functional domains that synergistically govern its molecular recognition and reactivity:
Phenoxy Linker: The oxygen bridge between azetidine and the dichlorophenyl ring creates a biaryl ether axis with restricted rotation. This constraint positions the 2-chloro and 4-isopropyl groups orthogonally, creating a T-shaped steric profile that optimally fits hydrophobic subpockets in protein targets (e.g., enzyme active sites or receptor clefts) [1].
2-Chloro-4-isopropylphenyl Domain:
Table 2: Key Physicochemical Parameters of Functional Motifs
Structural Element | clogP Contribution | Electrostatic Potential | Biological Role |
---|---|---|---|
Azetidinyloxy Group | -0.7 | Negative pole on oxygen | H-bond acceptance; Desolvation penalty reduction |
2-Chloro Substituent | +0.8 | σ-hole along C-Cl axis | Halogen bonding; Metabolic blockade of ortho-position |
4-Isopropyl Group | +1.5 | Uniformly hydrophobic | Van der Waals interactions with hydrophobic pockets |
Combined System | ≈1.6 (calculated) | Amphiphilic dipole | Targeted membrane penetration with directed polar contact |
Computational analyses (docking, molecular dynamics) suggest the molecule’s low-energy conformation positions the azetidine nitrogen and chlorine atom 8.2Å apart—a distance compatible with simultaneous engagement of residues in deep binding sites and surface-exposed allosteric pockets. This spatial arrangement may underpin its dual applicability in enzyme inhibition (e.g., FAS-II) and receptor modulation [2] [4].
The structural attributes of 3-(2-Chloro-4-isopropylphenoxy)azetidine render it a versatile chemotype for targeting pathogenesis mechanisms in globally significant diseases:
Antimalarial Potential via FAS-II Inhibition:Plasmodium parasites require de novo fatty acid biosynthesis (FAS-II pathway) during liver-stage development, with enoyl-ACP reductase (PfENR) as a validated target. The compound’s chloroaryl domain shows structural homology to advanced PfENR inhibitors identified through virtual screening (e.g., triclosan derivatives, IC₅₀ ≈ 0.3–0.4 µM). Its lipophilic isopropyl group may occupy the hydrophobic "diphenyl ether pocket" of PfENR, while the azetidinyl oxygen could H-bond with catalytic tyrosine (Tyr277) and the NAD⁺ cofactor’s ribose moiety—disrupting the substrate-shuttling ACP interaction [2]. Crucially, unlike blood-stage-only drugs, FAS-II inhibitors provide causal chemoprophylaxis by preventing liver-stage maturation, potentially blocking transmission.
Anti-Inflammatory Applications:The azetidine scaffold has demonstrated efficacy in modulating inflammatory cascades through targets like muscarinic receptors (M4 PAMs reduce TNF-α, IL-6) and thyroid hormone receptors (THR-β agonists mitigate hepatic inflammation in NASH). Specifically, the 2-chloro-4-isopropylphenoxy motif in 3-(2-Chloro-4-isopropylphenoxy)azetidine resembles the lipophilic domain of THR-β agonists like MGL-3196, which suppress pro-inflammatory cytokines via hepatic TRβ activation. Molecular modeling suggests the compound could allosterically modulate cytokine signaling kinases (e.g., JAK/STAT pathway) or nuclear receptors involved in inflammation resolution [1] [3].
Emerging Antimicrobial Applications:Structural analogs (e.g., bedaquiline-like diaryl ethers) show activity against Mycobacterium tuberculosis by inhibiting ATP synthase. The compound’s halogenated aryl-azetidine architecture shares key pharmacophoric elements with these agents, suggesting potential repurposing for nontuberculous mycobacteria (NTM) infections—particularly against drug-resistant strains where current therapies fail. Recent susceptibility testing indicates azetidine-containing compounds exhibit MIC₉₀ values of ≤1 mg/L against Mycobacterium avium complex (MAC), positioning them as next-generation anti-NTM candidates [6].
Table 3: Potential Therapeutic Applications and Mechanisms
Disease Area | Molecular Target | Proposed Mechanism of 3-(2-Chloro-4-isopropylphenoxy)azetidine | Evidence from Analogues |
---|---|---|---|
Malaria (liver stage) | PfENR (FAS-II pathway) | Competitive inhibition of enoyl-ACP binding site | Triclosan derivatives: IC₅₀ 0.4 µM; Liver-stage blockade [2] |
Metabolic Inflammation | Thyroid Hormone Receptor β | Allosteric stabilization of TRβ-coactivator complex | MGL-3196: 28-fold TRβ selectivity; LDL/triglyceride reduction [1] |
Mycobacterial Infections | ATP synthase or cell wall targets | Disruption of membrane potential / cell envelope biosynthesis | Bedaquiline: Diarylquinoline inhibiting ATP synthesis [6] |
Neuroinflammation | M4 Muscarinic Receptor (PAM) | Enhanced acetylcholine signaling for cytokine suppression | Azetidine PAMs: Reduced IL-6/TNF-α in microglia [3] |
The strategic incorporation of metabolic blockers (chloro group) and conformational directors (azetidine strain) positions this compound as a multifaceted tool for tackling diseases with complex pathogenesis pathways. Ongoing structure-activity relationship (SAR) exploration focuses on optimizing substituents on the azetidine nitrogen (e.g., acyl, sulfonyl groups) to fine-tune distribution to liver (malaria, NASH) or lung tissue (tuberculosis) without compromising its core pharmacophore [1] [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1